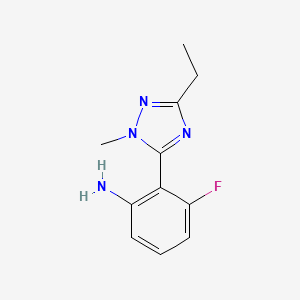
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline is an organic compound that belongs to the class of triazoles and anilines. This compound is characterized by the presence of a triazole ring substituted with ethyl and methyl groups, and an aniline moiety substituted with a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced to the triazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.
Coupling with Aniline: The triazole derivative is then coupled with 3-fluoroaniline through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring is known to interact with metal ions, which can influence its activity in coordination chemistry and catalysis.
類似化合物との比較
Similar Compounds
2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline: This compound has a similar triazole ring but differs in the substitution pattern on the aniline moiety.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline: This compound lacks the fluorine atom present in 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity.
特性
分子式 |
C11H13FN4 |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H13FN4/c1-3-9-14-11(16(2)15-9)10-7(12)5-4-6-8(10)13/h4-6H,3,13H2,1-2H3 |
InChIキー |
GEEUDDIIBSYEHL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=C(C=CC=C2F)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


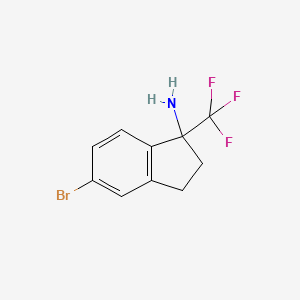
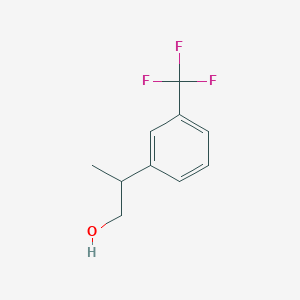
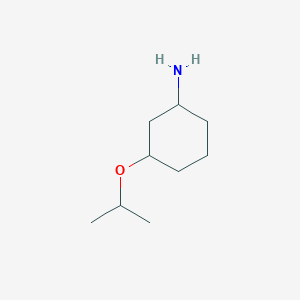
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
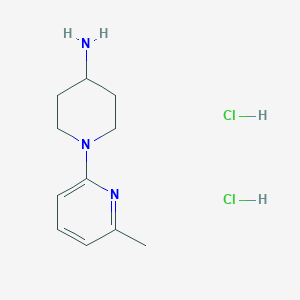
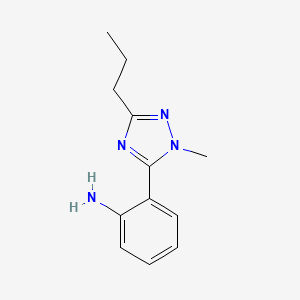
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
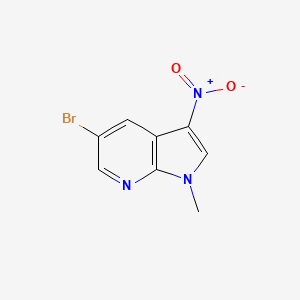
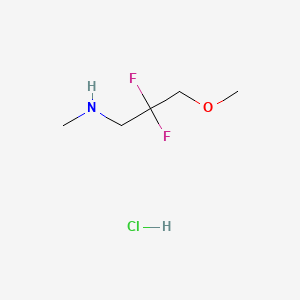
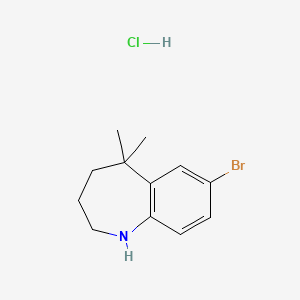
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
